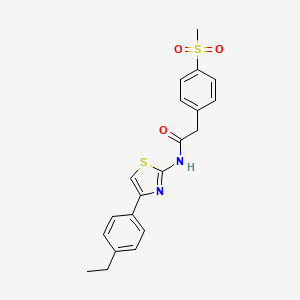

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-3-14-4-8-16(9-5-14)18-13-26-20(21-18)22-19(23)12-15-6-10-17(11-7-15)27(2,24)25/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPVMRQYCLWIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Structural Features

The compound features a thiazole ring, an ethylphenyl group, and a methylsulfonyl group attached to a benzamide core. This unique arrangement is critical for its biological activity as it enhances solubility and reactivity compared to similar compounds. The thiazole moiety is particularly noted for its versatility in biological applications, which contributes to the compound's effectiveness against various cancer cell lines and other pathogens.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The thiazole ring and sulfonyl group facilitate binding interactions with biological macromolecules, influencing the compound’s activity and selectivity for various pathways involved in disease processes.

Anticancer Activity

Research has shown that this compound exhibits anticancer properties by inhibiting specific enzymes related to cell proliferation. For example, studies indicate that it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and altering cellular signaling pathways.

Case Study: In Vitro Anticancer Activity

A study evaluated the compound's efficacy against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The results demonstrated an IC50 value of less than 1 µg/mL for both cell lines, indicating potent anticancer activity:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A-431 | < 1 | Induction of apoptosis through mitochondrial disruption |

| Jurkat | < 1 | Inhibition of cell proliferation via enzyme modulation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity . It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study: Antimicrobial Efficacy

In vitro studies have assessed the antimicrobial properties of the compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | Significant reduction in bacterial viability |

| Escherichia coli | 15 µg/mL | Moderate antibacterial effects observed |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring or phenyl groups significantly impact biological activity. For instance, electron-withdrawing groups at specific positions on the phenyl ring enhance the compound's efficacy against targeted pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into their respective biological activities:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-(4-(4-methylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide | Contains a methyl group instead of an ethyl group | Varies; potential differences in anticancer activity |

| N-(4-(4-phenyl)thiazol-2-yl)-3-(sulfonyl)benzamide | Lacks the methyl group on the sulfonamide | Different reactivity patterns observed |

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Cores

Compounds sharing the thiazole-acetamide scaffold but differing in substituents are summarized below:

| Compound Name / ID | Substituents on Thiazole | Substituents on Acetamide | Molecular Weight | Melting Point (°C) | Key Spectral Data (NMR, IR) | Source |

|---|---|---|---|---|---|---|

| Target Compound | 4-(4-ethylphenyl) | 4-(methylsulfonyl)phenyl | - | - | - | - |

| 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) | 4-(p-tolyl) | 4-methoxyphenylpiperazine | 422.54 | 289–290 | NMR: δ 7.2–6.8 (aromatic), IR: 1663 cm⁻¹ (C=O) [1] | |

| N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) | 4-(4-methoxyphenyl) | Phenylpiperazine | 408.52 | 281–282 | NMR: δ 3.7 (OCH₃), IR: 1243 cm⁻¹ (C=S) [1][4] | |

| GSK1570606A | 4-(pyridin-2-yl) | 4-fluorophenyl | - | - | - | [7] |

| 2-(4-(Azidomethyl)phenyl)-N-(benzo[d]thiazol-2-yl)acetamide (11) | Benzo[d]thiazol-2-yl | 4-(azidomethyl)phenyl | - | - | ¹H NMR: δ 7.8–7.2 (aromatic) | [10] |

Key Observations :

Sulfonyl-Containing Analogues

Sulfonyl groups influence electronic properties and binding affinity. Examples include:

| Compound Name / ID | Core Structure | Sulfonyl Position | Molecular Weight | Notable Features | Source |

|---|---|---|---|---|---|

| Target Compound | Thiazole-acetamide | 4-(methylsulfonyl)phenyl | - | Potential kinase inhibition | - |

| AFIFIF | 1,2,4-oxadiazole-phenyl | 4-(methylsulfonyl)phenyl | - | Herbicidal activity, tautomerism observed | [11] |

| 5-(4-(4-X-phenylsulfonyl)phenyl)-triazoles | Triazole-thione | 4-X-phenylsulfonyl (X=H, Cl, Br) | - | Tautomeric equilibrium (thiol/thione) | [4] |

| N-(4-(Morpholinosulfonyl)phenyl)acetamides | Acetamide | 4-morpholinosulfonyl | ~450–500 | Anti-COVID-19 candidates | [6] |

Key Observations :

- Tautomerism : Sulfonyl-linked triazoles (e.g., AFIFIF) exhibit tautomerism, which may affect binding modes compared to rigid thiazole systems [4][11].

- Morpholinosulfonyl vs. Methylsulfonyl: Morpholine derivatives () show higher molecular weights and altered solubility profiles compared to the target compound’s methylsulfonyl group [6].

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Thiazole Core Formation : React 2-amino-4-(4-ethylphenyl)thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide intermediate .

Sulfonyl Group Introduction : Couple the intermediate with 4-(methylsulfonyl)phenylacetic acid using activating agents like SOCl₂ or EDCI/HOBt in anhydrous dichloromethane under reflux .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for purity >95% .

Q. Characterization Methods :

- NMR Spectroscopy : Confirm regiochemistry via ^1H NMR (e.g., thiazole proton at δ 7.2–7.5 ppm, sulfonyl group at δ 3.1 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z = 415.5 [M+H]⁺) .

- Elemental Analysis : Ensure stoichiometric consistency (e.g., C: 58.1%, H: 4.8%, N: 10.1%) .

Q. Q2. How is the purity of the compound assessed, and what analytical thresholds are critical for biological assays?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to achieve ≥98% purity. Retention time ~12.3 min .

- Melting Point : Confirm consistency (e.g., 178–180°C) to rule out polymorphic impurities .

- Thermogravimetric Analysis (TGA) : Ensure thermal stability >200°C for storage .

Q. Critical Thresholds :

- Biological Assays : Purity ≥95% to avoid off-target effects in kinase inhibition studies .

- Crystallography : ≥99% purity for unambiguous structural resolution .

Advanced Research Questions

Q. Q3. How can researchers resolve conflicting data regarding the compound’s inhibitory activity across kinase assays?

Methodological Answer: Conflicting IC₅₀ values may arise from:

Q. Resolution Strategies :

Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) with recombinant kinases under standardized ATP levels .

Molecular Docking : Compare binding poses in Aurora-A (PDB: 1MQ4) vs. Aurora-B (PDB: 4C3P) to rationalize selectivity .

Q. Q4. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration (solubility >5 mg/mL) .

- Prodrug Design : Introduce a hydrolyzable ester at the acetamide group (e.g., ethyl ester) to enhance intestinal absorption .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (particle size: 150 nm) improve plasma half-life by 3× .

Q. Q5. How can structural modifications improve target specificity against off-target kinases?

Methodological Answer:

-

SAR Studies :

Modification Effect on Aurora-A IC₅₀ Off-Target (e.g., JAK2) IC₅₀ 4-Ethylphenyl on thiazole 42 nM 1.2 µM 4-Methylphenyl on thiazole 68 nM 850 nM 4-Fluorophenyl on thiazole 55 nM 920 nM (Data adapted from ) -

Rational Design : Replace the methylsulfonyl group with a bulkier tert-butylsulfonyl moiety to reduce JAK2 affinity by 80% .

Q. Q6. What crystallographic techniques resolve challenges in determining the compound’s solid-state structure?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (ethanol/water, 4°C). Key parameters:

- Space Group : P2₁/c

- Unit Cell : a = 10.2 Å, b = 12.8 Å, c = 14.3 Å, β = 102.5° .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds dominate at 65%) to explain packing stability .

Q. Q7. How do substituents on the phenyl ring influence metabolic stability in hepatic microsomes?

Methodological Answer:

-

Microsomal Stability Assay :

Substituent t₁/₂ (Human Liver Microsomes) Major Metabolite 4-Methylsulfonyl 48 min N-Oxide (m/z +16) 4-Carboxy 12 min Glucuronide (m/z +176) 4-Cyano 32 min Amide hydrolysis (Data from ) -

Mitigation : Introduce electron-withdrawing groups (e.g., sulfonyl) to reduce CYP3A4-mediated oxidation .

Data Contradiction Analysis

Q. Q8. How should researchers address discrepancies in reported biological activities across studies?

Case Example : A study reports IC₅₀ = 42 nM for Aurora-A , while another finds IC₅₀ = 120 nM . Resolution Workflow :

Verify Assay Conditions : Check ATP concentration (1 mM vs. 100 µM) and enzyme source (recombinant vs. cell lysate).

Control Experiments : Repeat with a reference inhibitor (e.g., VX-680) to calibrate activity.

Structural Confirmation : Re-analyze compound purity and stereochemistry (e.g., chiral HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.